molecular formula C8H16O B12861562 6-Methylhept-6-en-1-ol CAS No. 1892-00-8

6-Methylhept-6-en-1-ol

Cat. No.: B12861562
CAS No.: 1892-00-8
M. Wt: 128.21 g/mol
InChI Key: AYZDUQJSEYAYTG-UHFFFAOYSA-N
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Description

6-Methylhept-6-en-1-ol is an organic compound with the molecular formula C8H16O. It is a primary alcohol with a double bond located at the sixth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylhept-6-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 6-methylhept-6-en-1-ene. The reaction typically proceeds as follows:

    Hydroboration: The alkene reacts with borane (BH3) to form a trialkylborane intermediate.

    Oxidation: The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylhept-6-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form 6-methylheptan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: 6-Methylhept-6-enal (aldehyde) or 6-Methylheptanoic acid (carboxylic acid).

    Reduction: 6-Methylheptan-1-ol.

    Substitution: 6-Methylhept-6-en-1-chloride.

Scientific Research Applications

6-Methylhept-6-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methylhept-6-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Methylhept-5-en-2-ol:

    6-Methylhept-5-en-2-one: This compound has a ketone functional group instead of an alcohol.

    Hept-6-en-1-ol: Similar structure but lacks the methyl group at the sixth carbon.

Uniqueness

6-Methylhept-6-en-1-ol is unique due to its specific structure, which includes a primary alcohol and a double bond at the sixth carbon. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

1892-00-8

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

6-methylhept-6-en-1-ol

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h9H,1,3-7H2,2H3

InChI Key

AYZDUQJSEYAYTG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCCCO

Origin of Product

United States

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